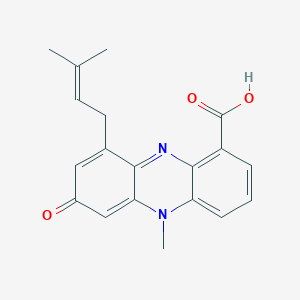
Endophenazine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endophenazine B is a natural product found in Streptomyces anulatus and Streptomyces with data available.
Applications De Recherche Scientifique
Genomics-Guided Discovery
A study explored the metabolic potential of Kitasatospora sp. HKI 714, leading to the discovery of new natural products within the endophenazine family, focusing on their antimicrobial properties against mycobacteria (Heine, Martin, & Hertweck, 2014).
Antimicrobial and Herbicidal Activities
Research identified new phenazine antibiotics, including endophenazines A-D, from Streptomyces anulatus. These compounds demonstrated antimicrobial activities against Gram-positive bacteria and some fungi, as well as herbicidal activity against duckweed (Gebhardt et al., 2002).
Artificial Synthetic Pathway Development
A study focused on designing and constructing an artificial biosynthetic pathway for the synthesis of terpenoid phenazines in Pseudomonas chlororaphis P3. This research synthesized endophenazine A and A1 for the first time in Pseudomonas, contributing to the diversity of phenazines and offering a reference for heterologous synthesis of terpenoid phenazines (Liu et al., 2022).
Mutational Analysis in Biosynthetic Gene Cluster
Another study conducted mutational analysis on the biosynthetic gene cluster for endophenazines in Streptomyces anulatus 9663. This research led to the discovery of endophenazine E and provided insights into the regulatory genes of phenazine biosynthesis in Streptomyces (Saleh et al., 2012).
Propriétés
Nom du produit |
Endophenazine B |
|---|---|
Formule moléculaire |
C19H18N2O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
5-methyl-9-(3-methylbut-2-enyl)-7-oxophenazine-1-carboxylic acid |
InChI |
InChI=1S/C19H18N2O3/c1-11(2)7-8-12-9-13(22)10-16-17(12)20-18-14(19(23)24)5-4-6-15(18)21(16)3/h4-7,9-10H,8H2,1-3H3,(H,23,24) |
Clé InChI |
CIWWONHFDUMHHK-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC(=O)C=C2C1=NC3=C(C=CC=C3N2C)C(=O)O)C |
SMILES canonique |
CC(=CCC1=CC(=O)C=C2C1=NC3=C(C=CC=C3N2C)C(=O)O)C |
Synonymes |
endophenazine B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



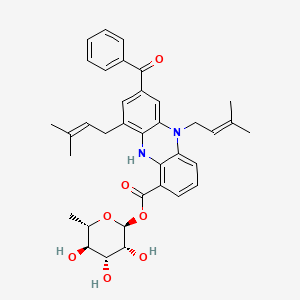
![4-[(4-chlorophenyl)amino]-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[4,3-e]pyrimidin-7-one](/img/structure/B1245332.png)
![2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide](/img/structure/B1245336.png)
![1-Cyclopropyl-N-hydroxy-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1245337.png)
![N-[4-(fluoromethyl)cyclohexyl]-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide](/img/structure/B1245338.png)
![4-{2-[5-Amino-2-(3-chloro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-2,2-difluoro-3-oxo-5-phenyl-pentanoic acid benzylamide](/img/structure/B1245340.png)
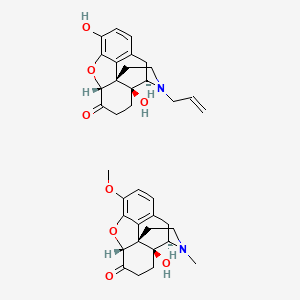
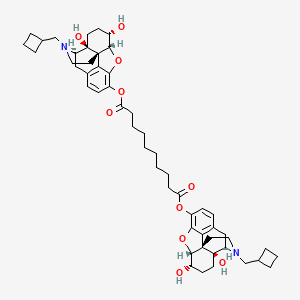
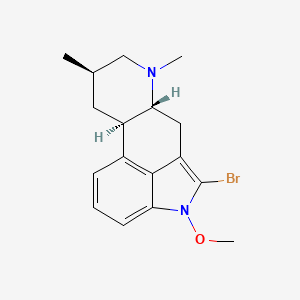

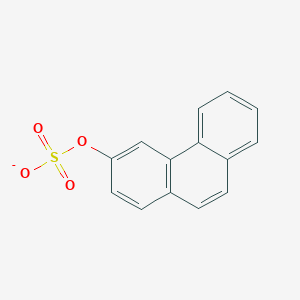

![(6R,7R)-7-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1245351.png)
![(2r,4ar,6r,7r,7as)-6-(6-Amino-8-Bromo-9h-Purin-9-Yl)tetrahydro-4h-Furo[3,2-D][1,3,2]dioxaphosphinine-2,7-Diol 2-Sulfide](/img/structure/B1245352.png)